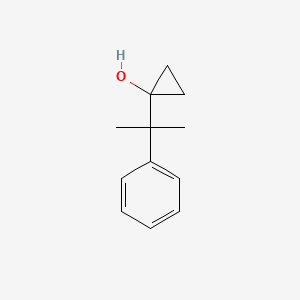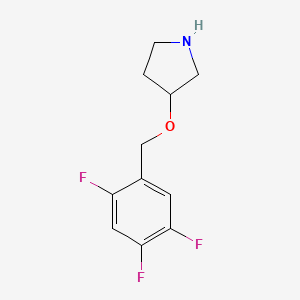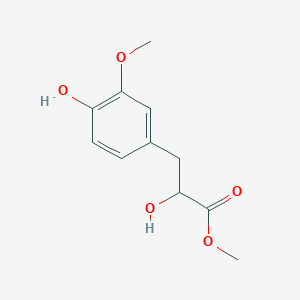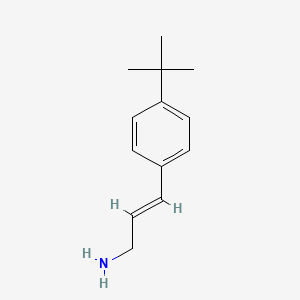
2-(Thian-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thian-3-yl)ethan-1-ol is an organic compound that features a thian-3-yl group attached to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yl)ethan-1-ol can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
化学反应分析
Types of Reactions
2-(Thian-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thian-3-ylmethanol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thian-3-ylmethanol.
科学研究应用
2-(Thian-3-yl)ethan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 2-(Thian-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Thian-3-yl)ethan-1-ol include:
- 2-Amino-2-(thian-3-yl)ethan-1-ol
- 2-[(Thian-3-yl)amino]ethan-1-ol hydrochloride
- 2-(Thian-4-yloxy)ethan-1-ol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its thian-3-yl group provides a versatile platform for further functionalization, making it valuable in various synthetic and research applications.
属性
分子式 |
C7H14OS |
|---|---|
分子量 |
146.25 g/mol |
IUPAC 名称 |
2-(thian-3-yl)ethanol |
InChI |
InChI=1S/C7H14OS/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2 |
InChI 键 |
RNOJQMFTNLFFBI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CSC1)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid](/img/structure/B13591772.png)

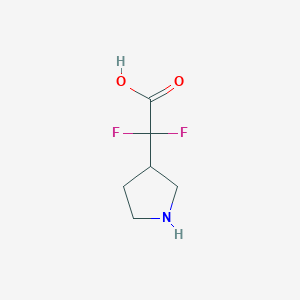
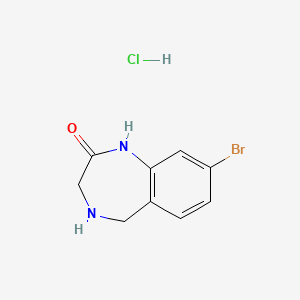
![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)

